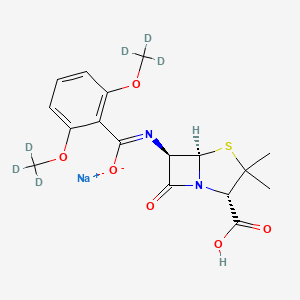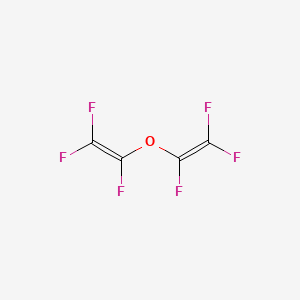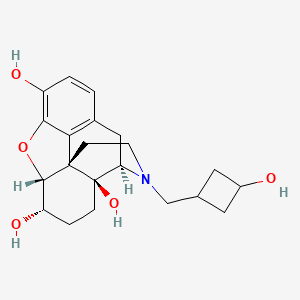
2,3-Dimethyl-3-octene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-3-octene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is a branched hydrocarbon with two methyl groups attached to the third carbon of the octene chain. This compound is part of a broader class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-octene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2,3-dimethyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid or phosphoric acid to yield this compound. The reaction typically requires heating to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-3-octene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen in the presence of a metal catalyst (e.g., palladium, platinum) to convert the alkene into an alkane.
Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond to form dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Oxidation: Reactions with oxidizing agents such as potassium permanganate or ozone to form diols or carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Requires a metal catalyst and hydrogen gas under moderate pressure and temperature.
Halogenation: Typically performed at room temperature using halogen gases or halogenated solvents.
Hydrohalogenation: Carried out with hydrogen halides in an inert solvent.
Oxidation: Conducted with oxidizing agents in aqueous or organic solvents.
Major Products Formed
Hydrogenation: Produces 2,3-dimethyloctane.
Halogenation: Yields 2,3-dimethyl-3,4-dihalo-octane.
Hydrohalogenation: Forms 2,3-dimethyl-3-halo-octane.
Oxidation: Results in diols or carbonyl compounds depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-3-octene has various applications in scientific research and industry:
Chemistry: Used as a model compound to study the reactivity of alkenes and the mechanisms of addition reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis or as a precursor to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Wirkmechanismus
The reactivity of 2,3-dimethyl-3-octene is primarily due to the presence of the carbon-carbon double bond, which acts as a site for various addition reactions. The double bond can interact with electrophiles, leading to the formation of carbocation intermediates that undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-3-octene can be compared with other similar alkenes such as:
2,3-Dimethyl-2-octene: Another isomer with the double bond at a different position.
3-Octene: A straight-chain alkene without branching.
2-Octene: An alkene with the double bond at the second position.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C10H20 |
|---|---|
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(E)-2,3-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h8-9H,5-7H2,1-4H3/b10-8+ |
InChI-Schlüssel |
JALWYNJFGYTGKB-CSKARUKUSA-N |
Isomerische SMILES |
CCCC/C=C(\C)/C(C)C |
Kanonische SMILES |
CCCCC=C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
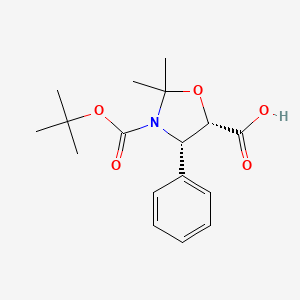
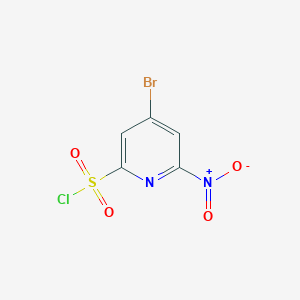
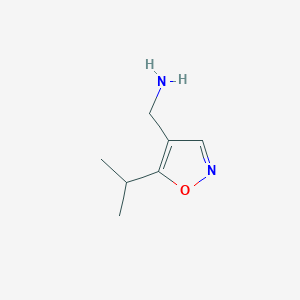
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)

